Lithium(1+) 4-(5-oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoate
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Overview
Description
Lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate is a compound with the molecular formula C₉H₆LiN₃O₃. It is a lithium salt of a benzoic acid derivative containing a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate typically involves the reaction of 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the complete formation of the lithium salt .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoate moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the benzoate .
Scientific Research Applications
Lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzoate moiety may also contribute to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Lithium benzoate: A simpler lithium salt of benzoic acid.
4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoic acid: The parent acid of the compound.
Other triazole derivatives: Compounds containing the triazole ring with different substituents.
Uniqueness
Lithium(1+) ion 4-(5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)benzoate is unique due to the combination of the lithium ion, triazole ring, and benzoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H6LiN3O3 |
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Molecular Weight |
211.1 g/mol |
IUPAC Name |
lithium;4-(5-oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoate |
InChI |
InChI=1S/C9H7N3O3.Li/c13-8(14)6-3-1-5(2-4-6)7-10-9(15)12-11-7;/h1-4,7H,(H,10,15)(H,13,14);/q;+1/p-1 |
InChI Key |
KJVYWMQMNNPWLF-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C2NC(=O)N=N2)C(=O)[O-] |
Origin of Product |
United States |
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